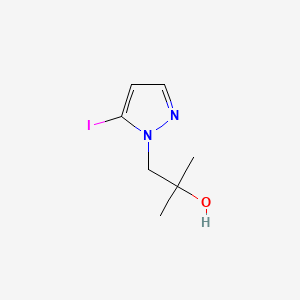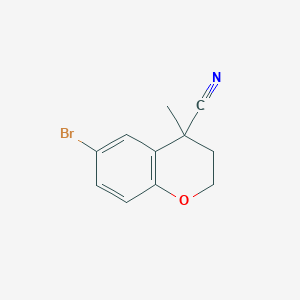![molecular formula C8H14O2 B13909900 3-Oxabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13909900.png)
3-Oxabicyclo[3.2.1]octan-1-ylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxabicyclo[321]octan-1-ylmethanol is a bicyclic organic compound characterized by a unique structure that includes an oxygen atom within the bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxabicyclo[3.2.1]octan-1-ylmethanol typically involves the use of glycals as starting materials. One efficient method includes a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes, which can then be converted to the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of catalytic processes and advanced organic synthesis techniques are likely employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 3-Oxabicyclo[3.2.1]octan-1-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the compound can participate in C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization reactions .
Common Reagents and Conditions:
Reduction: Standard reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions can yield oxabicyclo[3.2.1]octane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-Oxabicyclo[3.2.1]octan-1-ylmethanol has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme mechanisms and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism by which 3-Oxabicyclo[3.2.1]octan-1-ylmethanol exerts its effects involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites on enzymes and receptors, influencing their activity. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Comparación Con Compuestos Similares
8-Oxabicyclo[3.2.1]octane: Shares a similar bicyclic structure but lacks the methanol group.
2-Azabicyclo[3.2.1]octane: Contains a nitrogen atom instead of oxygen, leading to different chemical properties and applications.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring system and additional functional groups.
Uniqueness: 3-Oxabicyclo[3.2.1]octan-1-ylmethanol is unique due to its specific combination of a bicyclic framework with an oxygen atom and a methanol group. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
3-oxabicyclo[3.2.1]octan-1-ylmethanol |
InChI |
InChI=1S/C8H14O2/c9-5-8-2-1-7(3-8)4-10-6-8/h7,9H,1-6H2 |
Clave InChI |
PMWKZPLEOPFQKG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1COC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


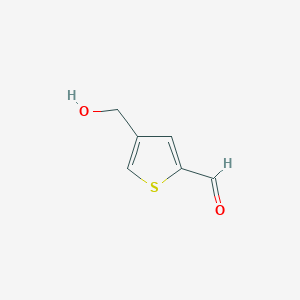
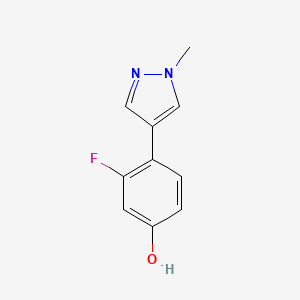
![1-(4-(Methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13909823.png)
![ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13909825.png)
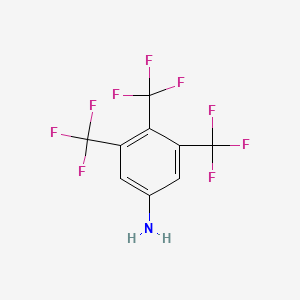
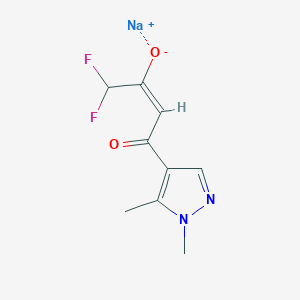

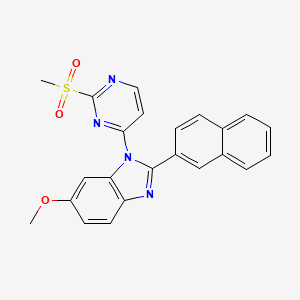
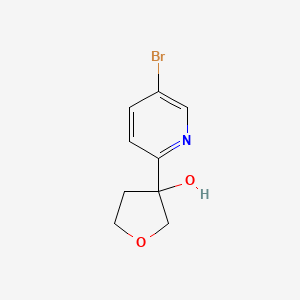
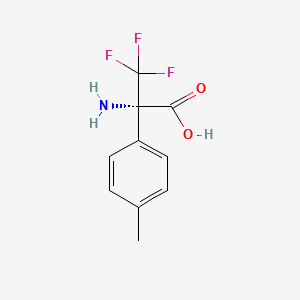
![methyl (Z)-2-[(2S,3R,12bR)-3-ethyl-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B13909884.png)
